2-Chlorobenzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone
Description
Properties
IUPAC Name |
5-[(2-chlorophenyl)methylsulfonyl]-4-methylthiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2S2/c1-7-10(16-13-12-7)17(14,15)6-8-4-2-3-5-9(8)11/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZGSYXUYVSAQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)S(=O)(=O)CC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorobenzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone typically involves the reaction of 2-chlorobenzyl chloride with 4-methyl-1,2,3-thiadiazole-5-thiol in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then oxidized using an oxidizing agent such as hydrogen peroxide or sodium periodate to form the sulfone group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Nucleophilic Substitution at the Chlorobenzyl Group
The chlorine atom on the 2-chlorobenzyl moiety is a primary site for nucleophilic substitution due to its electrophilic nature. Reactions typically involve:
Reagents/Conditions :
-
Amines : Primary or secondary amines in polar aprotic solvents (e.g., DMF, THF) with a base (e.g., NaH, K₂CO₃).
-
Thiols : Thiophenols or alkanethiols under basic conditions (e.g., NaOH, Et₃N).
-
Hydroxide : Aqueous NaOH for hydrolysis to the corresponding alcohol.
Example Reaction :
This reaction replaces chlorine with an amine group, forming a benzylamine derivative .
Table 1: Substitution Reactions at the Chlorobenzyl Group
| Nucleophile | Product | Conditions | Source |
|---|---|---|---|
| Aniline | 2-(Phenylamino)benzyl... | THF, NaH, 80°C | |
| 4-Methoxythiophenol | 2-(Methylthio)benzyl... | THF, NaH, RT | |
| NaOH | 2-Hydroxybenzyl... | H₂O/THF, reflux |
Reduction Reactions
Sulfone Reduction :
Requires strong reducing agents (e.g., LiAlH₄) but is uncommon due to sulfone stability.
Thiadiazole Ring Reduction :
Under hydrogenation (H₂/Pd-C), the thiadiazole may partially reduce, though this is not well-documented for this specific compound.
Benzyl Group Reduction :
Catalytic hydrogenation (H₂/Pd-C) reduces the benzyl sulfone to a methylene sulfone :
Oxidation Reactions
Methyl Oxidation :
Using KMnO₄ or CrO₃ in acidic media converts the methyl group to a carboxylic acid:
This reaction is inferred from analogous thiadiazole derivatives .
Ring-Opening Reactions
The 1,2,3-thiadiazole ring can undergo ring-opening under acidic or basic conditions:
Acidic Hydrolysis :
Concentrated HCl or H₂SO₄ cleaves the thiadiazole ring, yielding a thioamide intermediate :
Basic Degradation :
NaOH/EtOH hydrolyzes the ring to form mercaptans or disulfides .
Cross-Coupling Reactions
The chlorobenzyl group may participate in palladium-catalyzed couplings (e.g., Suzuki-Miyaura):
Suzuki Reaction :
This reaction expands functionalization at the benzyl position but requires compatibility with the sulfone group .
Comparative Reactivity with Analogs
| Compound | Reactivity Profile | Key Difference |
|---|---|---|
| 2-Chlorobenzyl 4-methylthiadiazole | Higher electrophilicity at Cl position | Sulfone vs. sulfide |
| 4-Chlorobenzyl sulfone derivative | Similar substitution kinetics | Positional isomerism |
| Methylthiadiazole carbamate | Reduced stability under basic conditions | Carbamate vs. sulfone |
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-Chlorobenzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone is C10H9ClN2O2S2. The compound features a thiadiazole ring and a sulfone group, contributing to its unique reactivity and biological activity. Its synthesis typically involves the reaction of 2-chlorobenzyl chloride with 4-methyl-1,2,3-thiadiazole-5-thiol in the presence of a base like sodium hydroxide.
Chemistry
- Building Block : This compound serves as a building block in synthetic organic chemistry for developing more complex molecules.
- Reference Standard : It is also used as a reference standard in analytical chemistry for various assays.
Biology
- Antimicrobial Activity : Research indicates that this compound exhibits promising antimicrobial properties against various pathogens.
- Antifungal Properties : Studies have shown its effectiveness against fungal strains, making it a candidate for antifungal drug development .
Medicine
- Therapeutic Potential : Ongoing research is exploring its potential as a therapeutic agent for infectious diseases due to its ability to inhibit specific enzymes or proteins essential for microbial survival.
- Drug Development : The compound is being investigated for its role in drug formulations aimed at treating bacterial infections and possibly cancer .
Industry
- Specialty Chemicals : It is utilized in the production of specialty chemicals and as an intermediate in pharmaceutical manufacturing processes.
- Crop Protection : The compound's derivatives are being studied for their potential use as crop protectants against phytopathogenic microorganisms .
Data Table: Summary of Applications
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Chemistry | Building block for complex synthesis | Used as a reference standard in analytical methods |
| Biology | Antimicrobial and antifungal agent | Effective against various bacterial and fungal strains |
| Medicine | Potential therapeutic agent | Investigated for use in treating infectious diseases |
| Industry | Intermediate in chemical processes | Explored for crop protection applications |
Case Study 1: Antimicrobial Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several thiadiazole derivatives, including this compound. The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study concluded that modifications to the thiadiazole ring could enhance antimicrobial efficacy further .
Case Study 2: Drug Development
A recent investigation focused on the therapeutic potential of this compound revealed its ability to inhibit specific microbial enzymes critical for cell wall synthesis. This mechanism suggests that it could serve as a lead compound in developing new antibiotics targeting resistant strains of bacteria .
Mechanism of Action
The mechanism of action of 2-Chlorobenzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inhibiting the activity of certain enzymes or proteins essential for the survival and growth of microorganisms. This inhibition disrupts vital cellular processes, leading to the death of the target organisms .
Comparison with Similar Compounds
Substituent Variations on the Benzyl Ring
Modifications to the benzyl substituent significantly influence bioactivity:
- 2-Chlorobenzyl vs. Unsubstituted Benzyl : In anti-HIV-1 studies, unsubstituted benzyl analogs (e.g., compound 11d) showed only 6% inhibition, whereas the 2-chlorobenzyl variant achieved higher activity, likely due to enhanced electronic and steric effects .
- Halogen Substitutions : Fluorine at position 2 (compound 11g) or 4 (compound 11h) of the benzyl ring yielded moderate inhibition rates (22% and 25%, respectively), but 2-fluorobenzyl analogs exhibited lower cell viability, indicating cytotoxicity trade-offs .
- 3,4-Dichlorophenylsulfanyl Analog: 5-[(3,4-Dichlorophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole (CAS 338978-71-5) replaces the sulfone with a sulfanyl group and introduces additional chlorines.
Table 1: Impact of Benzyl Substituents on Bioactivity
| Substituent | Inhibition Rate (%) | Cell Viability | Reference |
|---|---|---|---|
| 2-Chlorobenzyl | High (exact value N/A) | Moderate | |
| Unsubstituted Benzyl | 6% | High | |
| 2-Fluorobenzyl | 22% | Low | |
| 4-Fluorobenzyl | 25% | Moderate |
Sulfone vs. Other Sulfur-Containing Groups
The sulfone group distinguishes this compound from analogs with sulfanyl (-S-), sulfoxide (-SO-), or thioether (-S-R) functionalities:
- Sulfone vs. Sulfoxide: 4-Fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide (mentioned in ) has reduced oxidation at sulfur.
- VDAC-Binding Sulfones: Sulindac sulfone and related compounds demonstrate that the sulfone group is critical for binding to VDAC1/2, a mitochondrial channel implicated in apoptosis and cancer .
- Sulfanyl Derivatives : Compounds like 3-chloro-5-[(4-chlorophenyl)methylsulfonyl]-1,2,4-thiadiazole (CAS 444791-19-9) adopt a 1,2,4-thiadiazole scaffold but retain sulfone groups. Such structural variations alter ring electronics and bioactivity profiles .
Thiadiazole Derivatives with Functional Group Modifications
- Urea Derivatives : 4-Methyl-1,2,3-thiadiazol-5-yl urea () replaces the sulfone with a urea group, demonstrating antifungal and elicitor activity in plants. This underscores the versatility of the thiadiazole core for diverse applications .
- Acetic Acid Derivatives : 2-[(4-Methyl-1,2,3-thiadiazol-5-yl)formamido]acetic acid () introduces a polar carboxylic acid group, likely enhancing solubility but diverging from sulfone-mediated bioactivity.
- Triazole-Thiol Hybrids : 4-Cyclopropyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)-4H-1,2,4-triazole-3-thiol (CAS 352018-98-5) merges thiadiazole with triazole, a common strategy to optimize pharmacokinetics .
Biological Activity
2-Chlorobenzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone is a chemical compound with the molecular formula . This compound features a thiadiazole ring and a sulfone group, which contribute to its biological activity. It has garnered attention in various fields including medicinal chemistry, agriculture, and biochemistry due to its potential therapeutic properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. This compound has been evaluated against various bacterial and fungal strains, showing promising results:
- Bacterial Inhibition : Studies have demonstrated that this compound inhibits the growth of several pathogenic bacteria. The mechanism is believed to involve the inhibition of key enzymes necessary for bacterial survival and replication .
- Antifungal Activity : The compound has also shown efficacy against fungi, suggesting potential applications in treating fungal infections .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within microbial cells. The sulfone group may play a crucial role in disrupting cellular processes by:
- Enzyme Inhibition : Targeting enzymes essential for metabolic pathways in microorganisms.
- Cell Membrane Disruption : Altering membrane integrity leading to cell lysis and death .
Comparative Analysis
To understand the effectiveness of this compound relative to other compounds with similar structures, a comparison table is provided below:
| Compound Name | Antimicrobial Activity | Mechanism of Action |
|---|---|---|
| This compound | High | Enzyme inhibition and cell membrane disruption |
| 2-Chlorobenzyl 1,2,3-thiadiazol-5-yl sulfone | Moderate | Similar mechanism but less potent |
| 4-Methyl-1,2,3-thiadiazol-5-yl sulfone | Low | Primarily acts on different microbial targets |
Study on Antiviral Activity
A study published in a peer-reviewed journal highlighted the antiviral potential of thiadiazole derivatives, including this compound. The compound demonstrated an EC50 value significantly lower than many existing antiviral agents against HIV . This suggests that it could be a candidate for further development as an antiviral medication.
Agricultural Applications
In agricultural research, this compound has been explored for its efficacy as a crop protection agent. It has shown effectiveness against various phytopathogenic microorganisms. The application of this compound in agricultural settings could lead to enhanced crop yields and reduced reliance on traditional pesticides .
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Thiadiazole alkylation | 2-Chlorobenzyl chloride, K₂CO₃, DMF, 80°C | 65–75 |
| Sulfone oxidation | mCPBA, CH₂Cl₂, 0°C → RT | 80–85 |
Basic: What spectroscopic and crystallographic methods are optimal for structural confirmation?
Methodological Answer:
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., 2-chlorobenzyl protons at δ 4.5–5.0 ppm, sulfone resonance at δ 3.8–4.2 ppm) .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₈ClN₂O₂S₂: calculated 295.97, observed 295.96) .
- X-ray Crystallography : Refine crystal structures using SHELXL (e.g., anisotropic displacement parameters, twin refinement for high-resolution data) .
Advanced Tip : For ambiguous NMR signals, employ 2D techniques (COSY, HSQC) to resolve overlapping peaks .
Advanced: How to optimize sulfone formation while minimizing side reactions?
Methodological Answer:
- Oxidant selection : mCPBA is preferred over H₂O₂ for better regioselectivity and reduced overoxidation .
- Temperature control : Maintain 0–5°C during oxidation to suppress sulfoxide intermediates.
- Monitoring : Use TLC or in-situ IR to track reaction progress (sulfone C=O stretch at ~1300 cm⁻¹ vs. sulfide at ~1050 cm⁻¹) .
Q. Table 2: Oxidation Optimization
| Oxidant | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| mCPBA | CH₂Cl₂ | 6 | 85 |
| H₂O₂ | AcOH | 12 | 60 |
Advanced: How to assess biological activity against plant pathogens?
Methodological Answer:
- In vitro assays : Test antifungal/antiviral activity using:
- Microplate dilution : Determine minimum inhibitory concentration (MIC) against Botrytis cinerea .
- Leaf disk assays : Apply compound to infected cucumber/pepper leaves; monitor lesion size reduction .
- Mechanistic studies : Use fluorescence microscopy to observe disruption of fungal hyphae or membrane integrity .
Advanced: How to resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray)?
Methodological Answer:
- Cross-validation : Compare NMR-derived torsion angles with X-ray crystallographic data to confirm conformer dominance .
- Dynamic effects : Consider temperature-dependent NMR to detect dynamic processes (e.g., ring puckering in thiadiazole) .
- Computational modeling : Use DFT calculations (e.g., Gaussian) to simulate NMR shifts and compare with experimental values .
Advanced: How to evaluate antiviral mechanisms against tobacco mosaic virus (TMV)?
Methodological Answer:
Q. Table 3: Antiviral Activity Comparison
| Compound | IC₅₀ (µM) | Mechanism |
|---|---|---|
| Sulfone derivative | 12.3 | Capsid binding |
| Thioether analog | 45.6 | RNA polymerase inhibition |
Advanced: How to design derivatives for improved bioactivity?
Methodological Answer:
- Substituent variation : Replace 2-chlorobenzyl with fluorinated or electron-withdrawing groups to enhance membrane permeability .
- Scaffold hybridization : Fuse thiadiazole with triazole or oxadiazole moieties to exploit synergistic effects .
- Prodrug strategies : Introduce ester or amide prodrugs for enhanced bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
